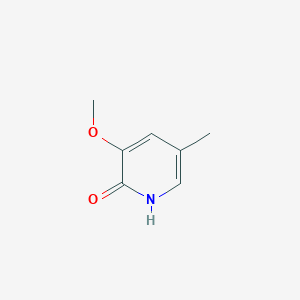

3-Methoxy-5-methylpyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(10-2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTASPRZRWTAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridinol Derivatives

Established Synthetic Pathways

The construction of the pyridinol scaffold can be achieved through several established synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.

Condensation Reactions

Condensation reactions are a cornerstone of pyridine (B92270) synthesis, often involving the reaction of carbonyl compounds with ammonia (B1221849) or its derivatives. researchgate.netdntb.gov.ua A common strategy involves the condensation of 1,3-dicarbonyl compounds with cyanoacetamide. For instance, the synthesis of 5-substituted-4-methyl-3-cyano-6-hydroxy-2-pyridones has been achieved from cyanoacetamide and the corresponding alkyl ethyl acetoacetates. researchgate.net

Another approach involves the multicomponent reaction of salicylaldehydes and malononitrile (B47326) dimer, which can be extended to include alcohols as nucleophiles in a one-pot synthesis to produce O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines. mdpi.com While not directly yielding a simple pyridinol, this method highlights the versatility of condensation strategies in building complex heterocyclic systems derived from pyridinone-like structures.

The synthesis of pyridoxine (B80251) (Vitamin B6) derivatives has been accomplished via a Diels-Alder reaction between oxazoles and various dienophiles, which is a form of [4+2] cycloaddition-condensation. google.com

Here is a summary of representative condensation reactions for pyridone synthesis:

| Reactants | Product Type | Catalyst/Conditions | Reference |

| Cyanoacetamide, Alkyl ethyl acetoacetates | 5-Substituted-4-methyl-3-cyano-6-hydroxy-2-pyridones | Modified literature procedures | researchgate.net |

| Salicylaldehydes, Malononitrile dimer, Alcohol | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | One-pot, two-step | mdpi.com |

| Oxazoles, Dienophiles | Pyridoxine derivatives | Diels-Alder reaction | google.com |

| Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | 2-(1H)-Pyridinone | L-proline | frontiersin.org |

One-Pot Conversion Methodologies (e.g., Blaise Reaction Intermediate)

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. The Blaise reaction, which traditionally synthesizes β-enamino esters or β-keto esters from nitriles and α-haloesters using zinc, has been adapted for pyridin-2-one synthesis. organic-chemistry.org

A notable one-pot method involves the tandem Blaise reaction of nitriles with propiolates. nih.gov The in-situ generated Blaise reaction intermediate reacts chemo- and regioselectively with propiolates to furnish 2-pyridone derivatives in good to excellent yields. nih.govnih.gov This approach is operationally convenient as it circumvents the need to pre-form β-enaminocarbonyl or α,β-unsaturated carbonyl substrates. frontiersin.org The mechanism is thought to involve a Michael addition of the Blaise intermediate to the propiolate, followed by isomerization, rearrangement, and intramolecular cyclization to form the 2-pyridone ring. frontiersin.orgnih.gov

This methodology has been successfully applied to a wide range of nitriles, including aromatic, heteroaromatic, and aliphatic variants, demonstrating its broad applicability. nih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Features | Reference |

| Nitrile | Ethyl bromoacetate | Blaise reaction intermediate | 2-Pyridone derivative | Tandem one-pot conversion, operationally convenient | frontiersin.orgnih.gov |

| Nitrile | Propiolates | Blaise reaction intermediate | 2-Pyridone derivative | Chemo- and regioselective, good to excellent yields | nih.gov |

Iodination Procedures

Iodination of the pyridine ring is a crucial functionalization step that introduces a versatile handle for subsequent cross-coupling reactions. The direct iodination of hydroxypyridines can be challenging but several effective methods have been developed.

A one-pot, high-yielding iodination of both 2- and 4-hydroxypyridines and hydroxyquinolines has been reported. nih.gov This method proceeds under mild conditions and often does not require chromatographic purification of the product. For instance, the conversion of 3-alkoxypyridin-4-ols to their corresponding 5-iodo derivatives can be achieved using one equivalent of iodine or tetramethylammonium (B1211777) dichloroiodate under basic conditions.

Another approach involves the use of iodine in combination with an oxidizing agent. The synthesis of 3,5-diiodo-6-methylpyridin-2-ol, for example, typically starts with the iodination of 6-methylpyridin-2-ol using iodine and an oxidizing agent like hydrogen peroxide in a suitable organic solvent.

Furthermore, an environmentally friendly method for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free mechanical grinding conditions has been developed, offering high yields and short reaction times. mdpi.com While applied to pyrimidines, such green chemistry approaches could potentially be adapted for pyridinol substrates.

| Substrate | Reagents | Product | Conditions | Reference |

| Hydroxypyridines | Iodine or Tetramethylammonium dichloroiodate | Iodinated hydroxypyridines | Basic conditions, one-pot | nih.gov |

| 6-Methylpyridin-2-ol | Iodine, Oxidizing agent (e.g., H₂O₂) | 3,5-Diiodo-6-methylpyridin-2-ol | Organic solvent | |

| Pyrimidine derivatives | Iodine, AgNO₃ | Iodinated pyrimidines | Solvent-free, mechanical grinding | mdpi.com |

| Imidazoheterocycles | Allylic alcohol, I₂ | Iodinated imidazoheterocycles | Room temperature | organic-chemistry.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental method for introducing functional groups onto the pyridine ring. The synthesis of 3-Methoxy-5-methylpyridin-2-ol can be envisioned through the nucleophilic substitution of a suitable precursor. For example, the methoxy (B1213986) group at the 3-position could be introduced by the reaction of a 3-hydroxy or 3-halopyridine derivative with a methoxide (B1231860) source.

The synthesis of 2-methoxypyridines can be achieved through nucleophilic substitution on halogenated pyridine intermediates. For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide yields 6-bromo-2-methoxy-3-aminopyridine, demonstrating the feasibility of introducing a methoxy group via nucleophilic aromatic substitution (SɴAr). nih.gov

Similarly, the synthesis of 3-hydroxypyridine (B118123) itself can be accomplished by the hydrolysis of 3-chloropyridine (B48278) with a basic hydroxide (B78521) at elevated temperatures. google.com The hydroxyl group of pyridin-2-ol can also be introduced by hydrolysis of a 2-halopyridine or by the conversion of a 2-alkoxypyridine. sci-hub.se The phthalimide (B116566) anion has been used as a nitrogen nucleophile to displace a halide from an alkyl halide, which after hydrolysis yields a primary amine, a method that could be adapted for aminopyridine synthesis. libretexts.org

| Precursor | Nucleophile | Product | Reaction Type | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | SɴAr | nih.gov |

| 3-Chloropyridine | Basic hydroxide | 3-Hydroxypyridine | Hydrolysis | google.com |

| 2-Halopyridine | Hydroxide | Pyridin-2-ol | Hydrolysis | sci-hub.se |

| Alkyl halide | Phthalimide anion | Primary amine (after hydrolysis) | Gabriel Synthesis | libretexts.org |

Hydrogenation Methods

Catalytic hydrogenation is a powerful tool for the synthesis of saturated and partially saturated heterocycles from their aromatic precursors. rsc.org While typically used to produce piperidines from pyridines, selective or interrupted hydrogenation can yield valuable intermediates.

The hydrogenation of oxazolidinone-substituted pyridines has been shown to produce enantioenriched δ-lactams (piperidones) through an interrupted arene reduction followed by nucleophilic substitution. This highlights the potential to functionalize the pyridine ring during the reduction process.

In a different application, the hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in the presence of a catalyst like Raney nickel or palladium on carbon is a key step in the synthesis of 3,5-dimethyl-4-methoxypyridine-2-methanamine. google.com This amine can then be converted to the corresponding methanol (B129727) derivative. google.com This sequence demonstrates the use of hydrogenation to reduce a nitrile group on a substituted pyridine ring, which can be a precursor to other functionalities.

| Substrate | Catalyst | Product | Key Feature | Reference |

| Oxazolidinone-substituted pyridines | Metal catalyst | Enantioenriched δ-lactams | Interrupted hydrogenation | rsc.org |

| 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | Raney Nickel or Pd/C | 3,5-Dimethyl-4-methoxypyridine-2-methanamine | Nitrile reduction | google.com |

| 3-Butyn-2-ol | Pd-Ni/Al₂O₃ | 3-Buten-2-ol, 2-Butanol, 2-Butanone | Gas-phase hydrogenation | hw.ac.uk |

| Prochiral olefins and Aldehydes | Rhodium-Segphos complex | Chiral amino compounds | Combined Asymmetric Hydrogenation & Direct Reductive Amination | nih.gov |

Cyclocondensation and Selective Functionalization Techniques

Cyclocondensation reactions are pivotal in constructing the core pyridine ring from acyclic precursors. A versatile method for synthesizing highly substituted 4-hydroxypyridine (B47283) derivatives involves the cyclocondensation of β-ketoenamides. beilstein-journals.orgnih.gov These β-ketoenamide intermediates can be prepared through a multicomponent reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. beilstein-journals.orgnih.gov The subsequent cyclocondensation is often induced by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base. beilstein-journals.org

This strategy offers significant flexibility in the substitution pattern of the resulting pyridinol. By choosing appropriately substituted starting materials, a wide variety of functionalized pyridines can be accessed. For instance, using enantiopure nitriles or carboxylic acids leads to chiral 4-hydroxypyridines. researchgate.net

Once the pyridinol ring is formed, selective functionalization can be employed to introduce further diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are frequently used to functionalize halopyridines or pyridyl triflates/nonaflates, which can be readily prepared from the corresponding hydroxypyridines. nih.govnih.govuni-rostock.de

| Precursors | Intermediate | Product | Key Technique | Reference |

| Lithiated alkoxyallenes, Nitriles, Carboxylic acids | β-Ketoenamide | 4-Hydroxypyridine derivative | Multicomponent reaction followed by cyclocondensation | beilstein-journals.orgnih.gov |

| 1,3-Diketones, 2-Pyridinecarboxylic acid derivatives | β-Ketoenamide | 4-Hydroxypyridine derivative | N-acylation followed by TMSOTf-induced cyclocondensation | nih.gov |

| Halopyridines / Pyridyl nonaflates | - | Functionalized Pyridines | Palladium-catalyzed cross-coupling | nih.govnih.govuni-rostock.de |

Pyridine Ring Formation and Subsequent Substitutions

The construction of the pyridine ring is a foundational aspect of organic synthesis, with several classical methods providing access to a wide array of derivatives. researchgate.net These methods often involve the condensation of smaller building blocks to form the heterocyclic core.

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves a [2+2+1+1] condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgrsc.org Another fundamental approach is the Bohlmann-Rahtz pyridine synthesis , which allows for the creation of substituted pyridines from enamines and alkynyl ketones through a tandem Michael addition-heterocyclization sequence. core.ac.uk

More direct condensation methods can also be employed. For instance, the reaction of 1,5-dicarbonyl compounds with ammonia can yield pyridine scaffolds through a [5+1] condensation, often followed by autoxidation to achieve aromatization. rsc.org Similarly, 1,3-dicarbonyl compounds can react with a vinylogous amide to generate the pyridine ring. rsc.org

Once the substituted pyridine ring is formed, subsequent reactions are necessary to introduce the required functional groups. For a target molecule like this compound, a starting material such as 5-methylpyridine or a derivative like 5-methylnicotinic acid could be utilized. researchgate.net The introduction of the hydroxyl group at the 2-position and the methoxy group at the 3-position often requires strategic manipulation. Direct electrophilic substitution on the pyridine ring is challenging and typically occurs at the 3-position under harsh conditions due to the deactivating effect of the ring nitrogen. nih.gov Therefore, nucleophilic substitution is a more common strategy, often facilitated by the pre-installation of a good leaving group or through the activation of the ring via N-oxide formation. wikipedia.orgwikipedia.org For example, a chloro-substituted pyridine can undergo nucleophilic attack by methoxide to introduce a methoxy group. wikipedia.org

A practical route for a related compound, 3-(bromomethyl)-5-methylpyridine, starts from 5-methylnicotinic acid, which is first esterified and then reduced to (5-methylpyridin-3-yl)methanol. researchgate.net This highlights a common strategy of building functionality onto a pre-existing pyridine core.

Oxidation Reactions in Synthesis (e.g., N-oxide formation)

Oxidation reactions play a crucial role in the functionalization of pyridine rings, with the formation of pyridine N-oxide being a particularly powerful strategy. wikipedia.org The N-oxide, first described by Meisenheimer in 1926, alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. wikipedia.orgscripps.edu The N-O bond increases the reactivity at the C2 and C4 positions, facilitating substitutions that are otherwise difficult to achieve. wikipedia.orgwikipedia.org

The synthesis of pyridine N-oxides can be accomplished using various oxidizing agents. organic-chemistry.org Common reagents include peroxy acids like meta-chloroperbenzoic acid (m-CPBA) and peracetic acid. wikipedia.orgrsc.org A mixture of hydrogen peroxide and acetic acid is also frequently used. rsc.orggoogle.com In recent years, more environmentally benign and efficient methods have been developed using heterogeneous catalysts like titanium-containing molecular sieves (e.g., TS-1), which can be used with dilute hydrogen peroxide and are reusable. organic-chemistry.orgrsc.org

The general reaction for the N-oxidation of a pyridine derivative is: C₅H₄(R)N + [O] → C₅H₄(R)NO

A key application of N-oxide intermediates is in the introduction of substituents at the 2- and 4-positions. For example, treating a pyridine N-oxide with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- and 4-positions, which can then be displaced by other nucleophiles. wikipedia.org The N-oxide group can be subsequently removed by deoxygenation using reagents like zinc dust to yield the final substituted pyridine. wikipedia.org This activation strategy is invaluable for synthesizing highly substituted pyridinols. In the synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, the precursor is oxidized using hydrogen peroxide, often in the presence of an acid or a catalyst to form the N-oxide as a key intermediate for further transformations. google.com

| Oxidizing Agent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to room temp | Effective for a wide range of pyridines | rsc.orgresearchgate.net |

| Hydrogen Peroxide / Acetic Acid | Heated reaction | Cost-effective reagents | rsc.orggoogle.com |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents | Stable, inexpensive, and easy to handle | organic-chemistry.org |

| Sodium Perborate / Acetic Acid | Acetic acid as solvent | Effective for various heterocycles | organic-chemistry.org |

| Titanium Silicalite (TS-1) / H₂O₂ | Methanol, reflux or flow reactor | Heterogeneous, reusable, "green" process | organic-chemistry.orgrsc.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Various solvents | Catalytic, high yields | rsc.org |

Novel Synthetic Methodologies for Pyridinol Scaffolds

While classical methods remain important, the demand for more efficient and diverse synthetic routes has driven the development of novel methodologies for constructing pyridinol and other pyridine scaffolds. researchgate.netnih.gov These modern techniques often rely on transition-metal catalysis and innovative reaction cascades.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling , have become powerful tools for creating C-C bonds on the pyridine ring. nih.gov For instance, a halogenated pyridine derivative can be coupled with a boronic acid to introduce various substituents. By carefully selecting the palladium catalyst and reaction conditions, different leaving groups (e.g., -Br, -OSO₂F, -Cl) can be selectively coupled, allowing for the stepwise construction of polysubstituted pyridines. nih.gov

C-H activation is another cutting-edge strategy that allows for the direct functionalization of pyridine's C-H bonds, avoiding the need for pre-functionalized starting materials. iipseries.orgwhiterose.ac.uk This approach offers a more atom-economical route to complex pyridine derivatives.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Various MCRs have been developed for the one-pot synthesis of highly substituted pyridines and fused pyridine systems, often using novel catalysts such as magnetic nanoparticles or zeolites. nih.gov

The use of microreactors represents a significant technological advancement for synthesizing pyridine derivatives, particularly for potentially hazardous reactions like N-oxidation. bme.hu Microflow technology provides superior temperature control and mixing, enhancing safety and often improving reaction yields and selectivity compared to traditional batch processes. bme.hu

Other novel strategies include:

Aza-Diels-Alder reactions , which use nitrogen-containing dienes or dienophiles to construct the six-membered ring in a cycloaddition process. rsc.orgnih.gov

Ring rearrangements and cycloadditions of other heterocyclic systems to form the pyridine scaffold. scripps.edu

Synergistic catalysis , combining different catalytic modes, such as iminium catalysis and copper redox catalysis, to enable new transformations for pyridine synthesis. organic-chemistry.org

These advanced methodologies provide chemists with powerful tools to access structurally diverse pyridinol scaffolds with greater efficiency and control. iipseries.org

Industrial-Scale Synthesis Considerations and Optimization

Translating a laboratory synthesis of a pyridinol derivative to an industrial scale introduces a new set of challenges that prioritize cost, safety, efficiency, and environmental impact. postapplescientific.comru.nl While the Chichibabin synthesis and Bönnemann cyclization are classic large-scale methods for producing pyridine itself, the synthesis of highly substituted derivatives requires specific considerations. postapplescientific.com

Key considerations for industrial-scale synthesis include:

Reagent Selection: Starting materials must be readily available and inexpensive. Hazardous or expensive reagents, like lithium aluminum hydride, are often replaced with safer and more economical alternatives, such as sodium borohydride (B1222165) for reduction steps. researchgate.net

Solvent Use: The volume of solvent used is a major factor in cost and environmental impact. Solvent-free reaction conditions are highly desirable. For example, the chlorination of hydroxypyridines can be performed efficiently on a large scale using equimolar amounts of POCl₃ without additional solvent in a sealed reactor. mdpi.com

Process Safety and Conditions: Reactions involving high temperatures, high pressures, or exothermic events must be carefully controlled. The use of flow chemistry and microreactors is becoming more prevalent in industrial settings to manage hazardous reactions like oxidations and nitrations safely. bme.hu

Yield and Purity: Optimization of reaction conditions (temperature, pressure, catalyst loading, reaction time) is critical to maximize yield and minimize the formation of impurities, which simplifies purification. patsnap.com For instance, a patent for the synthesis of sodium trichloropyridinol highlights the importance of optimizing cyclization conditions to reduce side reactions and increase yield. patsnap.com

Work-up and Purification: Purification methods must be scalable and efficient. Simple filtration or crystallization is preferred over large-scale column chromatography, which can be costly and time-consuming. ru.nlmdpi.com

| Factor | Laboratory Scale Focus | Industrial Scale Focus | Example/Optimization Strategy |

|---|---|---|---|

| Reagents | Effectiveness and availability | Cost, safety, availability, atom economy | Replacing LiAlH₄ with NaBH₄ for reductions. researchgate.net |

| Solvents | Solubility and reactivity | Low cost, low toxicity, ease of recovery, solvent-free conditions | Solvent-free chlorination with POCl₃. mdpi.com |

| Reaction Conditions | Proof of concept, yield | Safety, energy consumption, throughput, reproducibility | Using flow reactors for better temperature control in exothermic oxidations. bme.hu |

| Byproducts | Identified and separated | Minimized through reaction optimization to avoid costly separation | Optimizing temperature and catalyst to prevent side reactions in cyclization. patsnap.com |

| Purification | Chromatography is common | Crystallization, distillation, filtration | Designing synthesis so the final product precipitates and can be filtered. mdpi.com |

Ultimately, developing a successful industrial synthesis requires a holistic approach, balancing chemical efficiency with economic viability and operational safety. ru.nlpatsnap.com

Reactivity and Chemical Transformations of Pyridinol Compounds

Substitution Reactions

The pyridine (B92270) ring is generally electron-deficient, which makes it resistant to electrophilic aromatic substitution compared to benzene. However, the presence of strong electron-donating groups, such as the hydroxyl (in the pyridinol tautomer) and methoxy (B1213986) groups, can activate the ring sufficiently to undergo substitution reactions. Conversely, the pyridone tautomer behaves more like an activated amide system.

Electrophilic substitution, such as nitration, can occur on the electron-rich pyridone ring. For instance, the nitration of a related 3-methoxypyridin-2-one system has been demonstrated. The reaction involves treating the pyridone with a mixture of nitric and sulfuric acids, leading to the introduction of a nitro group onto the ring. The position of substitution is directed by the existing activating groups. For 3-Methoxy-5-methylpyridin-2-ol, the C4 and C6 positions are the most likely sites for electrophilic attack due to the ortho- and para-directing effects of the hydroxyl/oxo and methoxy groups.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Methoxypyridin-2-one | HNO3, H2SO4 | 3-Methoxy-5-nitro-2-pyridone prepchem.com | Electrophilic Aromatic Substitution (Nitration) |

Oxidation Reactions

The pyridine nitrogen atom in pyridinol compounds is susceptible to oxidation, similar to other tertiary amines and pyridine derivatives. This reaction typically leads to the formation of a pyridine N-oxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. wikipedia.orgorganic-chemistry.org The resulting N-oxide is a versatile intermediate in organic synthesis, as the N-oxide group can activate the pyridine ring for different types of subsequent reactions. The oxidation of the ring carbons or the substituent groups is also possible under stronger oxidizing conditions, but N-oxidation is a characteristic and often selective reaction under mild conditions.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Pyridine | m-CPBA | Pyridine N-oxide | N-Oxidation |

Reduction Reactions

The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. This transformation typically requires high pressure and/or elevated temperatures and is often performed using catalysts like platinum oxide (PtO₂) or rhodium on a support. researchgate.netasianpubs.orgresearchgate.net For 2-pyridinol derivatives, the hydrogenation interestingly leads to the formation of δ-lactams (piperidin-2-ones) rather than 2-hydroxypiperidines. liverpool.ac.uk This outcome is a consequence of the tautomeric equilibrium; the hydrogenation effectively reduces the double bonds of the more stable pyridin-2-one form. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the aromatic pyridine ring but can reduce pyridinium (B92312) salts to dihydropyridines. nih.govamanote.commasterorganicchemistry.comresearchgate.netlibretexts.org

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Hydroxypyridine | H2, Rh2O3 | Piperidin-2-one (δ-Valerolactam) liverpool.ac.uk | Catalytic Hydrogenation |

Condensation Reactions

The pyridin-2-one tautomer of this compound can participate in condensation reactions. The carbon atom at the C6 position is adjacent to a carbonyl group and can be deprotonated by a strong base to form an enolate or a related nucleophile. This nucleophile can then react with electrophilic partners, such as aldehydes or esters, in aldol-type or Claisen-type condensations. magritek.com

The Claisen condensation, for example, involves the reaction between two ester molecules or an ester and a carbonyl compound to form a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com While the pyridone itself is a lactam (a cyclic amide) and not an ester, its enolate can act as the nucleophilic partner in a "crossed" Claisen condensation with an ester. This would result in the formation of a new carbon-carbon bond at the C6 position of the pyridone ring.

| Reactants | Reagents | Product Type | Reaction Type |

|---|---|---|---|

| Pyridin-2(1H)-one + Ethyl acetate | 1. Strong Base (e.g., NaH, LDA) 2. Acid workup | 6-(Acetonyl)pyridin-2(1H)-one (a β-diketone analog) | Claisen Condensation |

Factors Influencing Reactivity (e.g., Electronic Properties of Substituents)

The reactivity of the this compound ring is profoundly influenced by the electronic properties of its three substituents: the hydroxyl/oxo group at C2, the methoxy group at C3, and the methyl group at C5. These effects can be understood in terms of inductive and resonance effects. du.edu.egchemistrysteps.com

Inductive Effect (-I/+I): This is the transmission of charge through sigma bonds. Electronegative atoms like oxygen pull electron density towards themselves (a negative inductive effect, -I), while alkyl groups like methyl push electron density (a positive inductive effect, +I).

Resonance Effect (-R/+R): This involves the delocalization of pi electrons and lone pairs across the conjugated system. Substituents with lone pairs, like hydroxyl and methoxy groups, can donate electron density into the ring through resonance (a positive resonance effect, +R).

In this compound:

-OCH₃ group (at C3): The methoxy group is also electron-withdrawing via induction (-I) due to the electronegative oxygen. However, it is electron-donating via resonance (+R). youtube.comviu.ca The net effect depends on its position, but it generally contributes to activating the ring.

-CH₃ group (at C5): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.

The combination of these three electron-donating or activating groups makes the pyridone ring of this compound significantly electron-rich, predisposing it to electrophilic attack at the available C4 and C6 positions.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -OH / =O | C2 | -I (Withdrawing) | +R (Donating) | Strongly Activating |

| -OCH3 (Methoxy) | C3 | -I (Withdrawing) viu.ca | +R (Donating) chemistrysteps.com | Activating |

| -CH3 (Methyl) | C5 | +I (Donating) du.edu.eg | +R (Donating, via hyperconjugation) | Weakly Activating |

Biological and Mechanistic Research of Pyridinol Scaffolds

Role as Chemical Scaffolds in Medicinal Chemistry

The pyridin-2-ol, or pyridinone, ring system is a prominent and versatile scaffold in medicinal chemistry. nih.gov Its six-membered heterocyclic structure, containing a nitrogen atom and an oxygen atom, is found in numerous therapeutic agents and natural products. nih.gov This scaffold is of significant interest in drug design due to its capacity for structural diversification and its ability to influence physicochemical properties, which are crucial for the development of effective pharmaceuticals. novartis.com Pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, making them valuable starting points for drug discovery programs. nih.gov

The utility of the pyridinol scaffold lies in its synthetic accessibility and the potential for functionalization at multiple positions around the ring. nih.gov This allows medicinal chemists to systematically modify the structure to optimize biological activity, selectivity, and pharmacokinetic properties. The pyridine (B92270) nucleus is known to improve water solubility and can act as a bioisostere for other chemical groups like amides, phenols, or various heterocyclic rings. nih.govnovartis.com

A key feature of the pyridinol scaffold that contributes to its utility in medicinal chemistry is its defined arrangement of hydrogen bond donors and acceptors. These characteristics are fundamental for molecular recognition and binding to biological targets such as proteins and enzymes.

In the specific case of 3-Methoxy-5-methylpyridin-2-ol , the molecule exhibits distinct hydrogen bonding capabilities. The nitrogen-bound hydrogen (N-H) of the pyridinone ring acts as a hydrogen bond donor. The molecule possesses two hydrogen bond acceptor sites: the carbonyl oxygen (C=O) of the pyridinone ring and the oxygen atom of the methoxy (B1213986) group.

This arrangement of one donor and two acceptors allows the scaffold to form specific, directional interactions within a target's binding pocket, contributing to the affinity and specificity of the molecule. The ability to engage in these hydrogen bonding patterns is a critical aspect of its function as a pharmacophore.

| Feature | Count | Description |

|---|---|---|

| Hydrogen Bond Donor | 1 | The N-H group on the pyridinone ring. |

| Hydrogen Bond Acceptor | 2 | The carbonyl oxygen and the methoxy oxygen. |

The pyridinol scaffold allows for extensive modification to fine-tune its physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, thereby optimizing its interaction with specific biological targets. nih.gov The ability to functionalize the pyridinone ring at its N1, C3, C5, and C6 positions enables chemists to create libraries of derivatives with diverse properties. nih.gov

For instance, altering the substituents on the ring can modulate the molecule's solubility and permeability, which are critical factors for drug absorption and distribution. By strategically adding or modifying functional groups, researchers can enhance the compound's binding affinity to a target protein. This can be achieved by introducing groups that form additional hydrogen bonds, van der Waals interactions, or ionic bonds with amino acid residues in the active site. This adaptability makes the pyridinol scaffold a valuable tool in fragment-based drug design and for creating molecules that mimic other biomolecular structures. nih.gov

Interaction with Molecular Targets and Biological Pathways

Pyridinol scaffolds and their derivatives have been shown to interact with a variety of molecular targets, leading to the modulation of key biological pathways. Their structural features enable them to fit into the binding sites of enzymes and receptors, leading to inhibition, antagonism, or allosteric modulation.

The pyridine and pyridinone scaffolds are integral to the design of inhibitors for several classes of enzymes.

Kinases: Pyrazolopyridine and pyridyl carboxamide scaffolds have been successfully employed as hinge-binding cores in the development of kinase inhibitors for cancer therapy. novartis.comnih.gov These scaffolds can mimic the adenine (B156593) ring of ATP, allowing them to bind to the ATP-binding site of kinases like PIM kinases and phosphatidylinositol-3-kinases (PI3Ks), thereby inhibiting their activity. nih.govnovartis.com For example, a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines were designed as potential PI3K inhibitors. nih.gov

Phosphodiesterases (PDEs): Pyridopyrazinone and pyrazolopyridine derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comnih.gov Inhibition of PDE5 leads to elevated cGMP levels and vascular relaxation. mdpi.com A study on N-(pyridin-3-ylmethyl)quinoline derivatives, which incorporate a pyridine scaffold, aimed to improve metabolic stability while maintaining PDE5 inhibitory activity. nih.gov

Cytochrome P450 (CYP): Pyridine-containing compounds can act as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism. nih.gov The nitrogen atom in the pyridine ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to inhibition. nih.govnih.gov This interaction can be a deliberate design strategy to create specific CYP inhibitors or an unintended off-target effect. nih.gov For instance, incorporating a pyridine ring into a substrate-like scaffold is a strategy used to develop specific inhibitors for enzymes like CYP17A1. nih.gov

| Enzyme Class | Scaffold Example | Mechanism/Effect | Reference |

|---|---|---|---|

| Kinases (PI3K) | 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine | Binds to the ATP-binding pocket, inhibiting kinase activity. | nih.gov |

| Phosphodiesterases (PDE5) | Pyridopyrazinone | Inhibits cGMP hydrolysis, leading to vasodilation. | mdpi.com |

| Cytochrome P450 | Pyridine-appended steroids | Nitrogen atom coordinates with the heme iron, causing inhibition. | nih.gov |

Derivatives of pyridine scaffolds have also been developed as modulators of important receptor systems.

Mineralocorticoid Receptors (MR): The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring, a reduced form of the pyridine scaffold, has been identified as a suitable framework for developing non-steroidal mineralocorticoid receptor antagonists (MRAs). mdpi.com The MR is a nuclear receptor involved in regulating blood pressure. mdpi.comjlu.edu.cn Non-steroidal antagonists are sought to avoid the side effects associated with steroidal drugs. mdpi.com Molecular modeling suggests that substituents on the DHP ring can interfere with the receptor's ability to adopt an active conformation, thus blocking its function. mdpi.com

Metabotropic Glutamate (B1630785) Receptors (mGluRs): Pyridine-based scaffolds have been investigated as allosteric modulators of metabotropic glutamate receptors, which are targets for treating neurological and psychiatric disorders. nih.gov For example, 1H-pyrazolo[3,4-b]pyridines have been developed as mGluR5 positive allosteric modulators (PAMs). nih.gov Additionally, a "scaffold hopping" approach has been used to transform pyridone-based structures into imidazo[1,2-a]pyridines, which act as novel positive allosteric modulators of the mGlu2 receptor. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and inhibiting this process is a key strategy in cancer therapy. mdpi.com The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary target for antiangiogenic drugs. mdpi.comnih.gov

Pyridinol-related scaffolds have been incorporated into molecules designed to inhibit angiogenesis. For instance, a marine-derived pyrrole-pyridinimidazole derivative was identified as an inhibitor of SIRT6, which in turn suppresses angiogenesis. mdpi.com This compound was shown to inhibit the migration and tube formation of human umbilical vein endothelial cells (HUVECs). Mechanistically, it down-regulated the expression of key angiogenesis-related proteins, including VEGF and its receptor, p-VEGFR2, thereby blocking the VEGF signaling pathway. mdpi.com The development of scaffolds that can be activated by VEGF to enhance both angiogenesis and neurogenesis is also an area of active research for applications in wound healing. rsc.org

Inhibition of Protein Polymerization (e.g., Tubulin)

There is no direct evidence from the conducted research that this compound is involved in the inhibition of protein polymerization. However, the pyridine scaffold, a core component of this molecule, is a key feature in a variety of compounds that act as tubulin polymerization inhibitors. Microtubules, which are polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs nih.govmdpi.com.

Researchers have designed and synthesized novel diarylpyridine derivatives that act as anti-tubulin agents by using a rigid pyridine ring to link two aryl groups, mimicking the structure of known inhibitors like Combretastatin A-4 (CA-4) nih.gov. Studies on a series of these diarylpyridines revealed that specific substitutions are critical for their biological effect. For instance, compound 10t in one study demonstrated significant antiproliferative activity against HeLa, MCF-7, and SGC-7901 cancer cell lines and was shown to inhibit tubulin polymerization in a dose-dependent manner nih.gov. Similarly, other research has explored 2-aryl-3-arylamino-imidazo-pyridines, which were found to disrupt tubulin-microtubule dynamics, inhibit tubulin assembly, and show potent anticancer activities mdpi.com.

These findings underscore that the pyridine scaffold is a viable platform for developing tubulin polymerization inhibitors. The specific arrangement and nature of substituents on the pyridine ring are crucial for potent activity, suggesting that the methoxy and methyl groups on this compound would significantly influence its potential interaction with tubulin nih.govmdpi.com.

Antioxidant Mechanisms

Specific studies on the antioxidant mechanisms of this compound have not been identified. However, the pyridinol chemical family is well-regarded for its antioxidant properties. These compounds can act as electron donors, which allows them to reduce radicals generated during metabolic processes nih.gov.

The primary antioxidant mechanisms associated with pyridinol and related pyridine derivatives include:

Radical Scavenging: Pyridine derivatives have been shown to effectively scavenge free radicals. For example, studies on α-pyridoin and its derivatives demonstrated a significant capacity to scavenge the galvinoxyl radical nih.gov. This activity is crucial for protecting cells from oxidative damage nih.govnih.gov.

Hydrogen Atom Transfer (HAT): In non-polar environments, the antioxidant action of some pyridinol derivatives occurs through the direct transfer of a hydrogen atom to a radical species, effectively neutralizing it nih.gov.

Sequential Proton Loss Electron Transfer (SPLET): In environments that can support ionization (polar solvents), the antioxidant mechanism can shift. The pyridinol molecule may first lose a proton, followed by the transfer of an electron to the radical species nih.gov.

Research on various substituted pyridine derivatives has confirmed their potential as antioxidants. For instance, α-pyridoin derivatives with methyl or methoxy groups at the 5-position showed significantly higher radical-scavenging and anti-hemolysis activities compared to other derivatives and even Vitamin C nih.gov. This highlights the importance of the substitution pattern on the pyridine ring for antioxidant efficacy.

| Compound Class | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| α-Pyridoin Derivatives | HAT and SPLET | Scavenged galvinoxyl radicals and protected red blood cells from oxidative hemolysis. | nih.gov |

| Thiazolo[4,5-b]pyridine Derivatives | DPPH Radical Scavenging | Demonstrated in vitro antioxidant activity by scavenging DPPH radicals. | pensoft.net |

| General Pyridine Derivatives | Radical Scavenging | Tested for in vitro antioxidant activity against stable radicals like DPPH. | wjpsonline.comresearchgate.net |

Role in Cellular Signaling Pathways (e.g., Nitric Oxide Signaling, Inflammasomes)

Direct research linking this compound to specific cellular signaling pathways such as nitric oxide signaling or inflammasome regulation is currently unavailable. However, the broader class of pyridine-containing molecules has been investigated for these roles.

Inflammasomes: The NLRP3 inflammasome is a protein complex involved in the innate immune system, and its abnormal activation is linked to various inflammatory diseases nih.gov. Recently, inhibitors based on pyridazine (B1198779) scaffolds, which are structurally related to pyridine, have been designed and synthesized. One such compound, P33 , showed potent inhibitory effects on the release of the pro-inflammatory cytokine IL-1β by directly binding to the NLRP3 protein and preventing its activation nih.gov. This demonstrates that heterocyclic scaffolds similar to pyridine can be effective modulators of inflammasome activity. The design principles for such inhibitors often involve creating molecules that interfere with the protein-protein interactions necessary for inflammasome assembly nih.govbiorxiv.orgresearchgate.net.

Nitric Oxide Signaling: Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes mdpi.com. The design of inhibitors for nitric oxide synthases (NOS), the enzymes that produce NO, is an important therapeutic strategy. Potent and selective human neuronal NOS (nNOS) inhibitors have been developed based on a 2-aminopyridine (B139424) scaffold. For example, compound 14j from a reported series exhibited high potency and selectivity for human nNOS over other isoforms nih.gov. The pyridine linker in this compound was found to be crucial for its binding and inhibitory activity. Although this does not directly implicate this compound, it shows that the pyridine core is a viable scaffold for molecules designed to interact with components of the nitric oxide signaling pathway.

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies for this compound are not documented in the available literature, extensive SAR studies on the general pyridinol and pyridine scaffolds provide a strong basis for predicting how its structural features might influence its biological activity researchgate.netnih.gov.

Impact of Substituent Modifications on Binding Affinity and Biological Activity

SAR studies on various pyridine analogues have consistently shown that the type, position, and size of substituents on the pyridine ring dramatically affect their biological activity and binding affinity to molecular targets nih.govnih.gov.

Influence of Methoxy and Methyl Groups: The presence of methoxy (-OCH3) and methyl (-CH3) groups, as found in this compound, is known to modulate the electronic and steric properties of the molecule. Studies on other pyridine derivatives have shown that methoxy groups can enhance antiproliferative activity nih.gov. Similarly, substitutions at the 5-position of the pyridine ring have been shown to significantly influence binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors, with Ki values ranging from 0.055 to 0.69 nM depending on the substituent nih.gov.

Hydroxyl Group Importance: The 2-ol (or 2-hydroxypyridine) feature of the pyridinol scaffold is often critical for activity. In many cases, the hydroxyl group can participate in hydrogen bonding with biological targets, which is a key interaction for binding and subsequent biological effect nih.gov.

Correlation between Structural Features and Inhibitory Effects

The correlation between the specific structural features of pyridine derivatives and their inhibitory effects is a central theme in their development as therapeutic agents. Any small change in the structure can lead to a significant alteration in pharmacological action researchgate.net.

For instance, in the context of antimicrobial activity, the position of the nitrogen atom within the pyridinol ring has been shown to affect the compound's potency against various strains of S. aureus mdpi.com. In another example, for α-pyridoin derivatives, the placement of a methyl or methoxy group at the 5-position resulted in significantly higher antioxidant activity compared to substitutions at other positions nih.gov. This demonstrates a clear correlation between the substituent's location and the compound's functional efficacy.

Rational Design Principles based on SAR Data

Rational drug design relies on understanding the SAR to create new molecules with improved potency, selectivity, and fewer side effects study.comslideshare.netyoutube.com. The data gathered from SAR studies on pyridinol and pyridine scaffolds have led to several key design principles:

Scaffold Hopping and Modification: The pyridine scaffold is considered a "privileged structure" in drug design, meaning it can serve as a versatile template for developing a wide range of biologically active compounds nih.gov. Rational design often involves modifying this core scaffold with various functional groups to optimize its interaction with a specific biological target nih.gov.

Targeted Substitutions: Based on SAR data, specific substitutions can be made to enhance desired properties. For example, if SAR studies indicate that a particular region of the molecule interacts with a hydrophobic pocket on a target protein, lipophilic groups might be added to that position to increase binding affinity youtube.com.

Improving Metabolic Stability: SAR data can also guide modifications to improve a compound's metabolic stability. For example, heterocyclic phenols have been designed as analogues of acetaminophen (B1664979) with the aim of creating molecules that are less prone to forming toxic metabolites nih.gov.

| Structural Feature/Modification | Impact on Biological Activity | Example Application | Reference |

|---|---|---|---|

| Position of Nitrogen in Pyridinol Ring | Affects antimicrobial activity. | Modulating MIC values against S. aureus. | mdpi.com |

| Substitution at C5-position | Influences CNS binding affinity. | Analogues with bulky groups at C5 showed varied Ki values for nAChRs. | nih.gov |

| Presence of -OCH3 and -OH groups | Can enhance antiproliferative and antioxidant activities. | Derivatives with these groups showed increased potency. | nih.govnih.gov |

| Introduction of Bulky or Halogen Groups | May decrease antiproliferative activity. | Compounds with these features exhibited lower activity in cancer cell lines. | nih.gov |

Synthetic Applications in Advanced Organic Chemistry

Pyridinol Compounds as Key Intermediates in Complex Molecule Synthesis

Pyridinol compounds, and their tautomeric pyridone forms, are widely recognized as versatile intermediates for constructing a diverse range of nitrogen-containing heterocycles. Their utility stems from the presence of multiple reactive sites that can be selectively manipulated. Functionalized pyridin-2(1H)-ones have been successfully employed as precursors in the synthesis of complex natural products and their analogs, including various quinolizidine (B1214090) and indolizidine alkaloids nih.gov.

The strategic arrangement of substituents on the pyridinol ring provides a robust framework that can be elaborated into more intricate systems. Research has demonstrated that highly functionalized pyridinol derivatives can be synthesized through multicomponent reactions, yielding structures that are excellent precursors for further chemical transformations chim.it. The presence of both hydroxyl and alkoxy groups, as seen in 3-Methoxy-5-methylpyridin-2-ol, offers differential reactivity, enabling chemists to perform sequential and controlled modifications, which is a crucial aspect of synthesizing complex target molecules.

Design and Synthesis of Novel Pyridinol-Derived Scaffolds

The development of new molecular frameworks is a central goal of synthetic chemistry, and pyridinols provide a fertile starting point for such endeavors. The pyridinol core can be systematically modified to generate libraries of novel compounds with diverse three-dimensional shapes and properties.

One established method involves the condensation of pyridinones with various aldehydes. For instance, 4-hydroxy-6-methylpyridin-2(1H)-one can be reacted with different aliphatic and unsaturated aldehydes to produce novel bis-pyridone structures nih.gov. This approach highlights the ability to build larger, more complex scaffolds from simple pyridinol precursors.

Modern synthetic methodologies have further expanded the toolkit for creating pyridinol-derived scaffolds. Catalytic cross-coupling reactions and annulation strategies are particularly powerful. Recent literature describes advanced techniques such as:

Copper-catalyzed N-arylation: This method allows for the efficient coupling of 2-pyridones with diaryliodonium salts or aryl iodides, providing a mild and high-yielding route to N-aryl-2-pyridones organic-chemistry.org.

Cobalt-catalyzed annulation: Redox-neutral annulation of acrylamides with vinylene carbonate can produce pyridinones with excellent yield and tolerance for diverse functional groups organic-chemistry.org.

These sophisticated reactions enable the precise construction of novel, structurally diverse molecules built upon the foundational pyridinol ring system.

Table 1: Selected Modern Synthetic Reactions for Pyridone Scaffold Development

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| N-Arylation | CuI / Diaryliodonium Salts | N-Aryl-2-pyridones | organic-chemistry.org |

| Annulation | Co(III) / Vinylene Carbonate | Fused Pyridinones | organic-chemistry.org |

| Condensation | Basic conditions / Aldehydes | Bis-pyridones | nih.gov |

Building Blocks for Pharmaceutical Compound Development (General Precursors)

The pyridine (B92270) ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Pyridinol derivatives, including structures analogous to this compound, serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their ability to engage in a wide array of chemical reactions makes them ideal starting materials for constructing the complex molecular architectures required for biological activity.

For example, substituted pyridine intermediates are central to the synthesis of proton pump inhibitors, a major class of drugs used to treat acid-related gastrointestinal disorders. The preparation of rabeprazole (B1678785) sodium involves a key intermediate derived from a substituted pyridine-N-oxide google.com. Similarly, the industrial synthesis of pantoprazole (B1678409) relies on the elaboration of a 2-methylpyridine (B31789) derivative google.com.

Furthermore, related compounds like 3-Amino-5-methylpyridin-2-ol are explicitly identified as building blocks for creating pharmaceutical and agrochemical products, underscoring the broad applicability of this compound class in developing bioactive molecules indiamart.com. The pyridinol core provides a reliable and adaptable platform for generating lead compounds in drug discovery programs.

Utilization of Functional Groups for Further Derivatization

The synthetic versatility of this compound is largely dictated by the specific functional groups attached to its core pyridine ring: a hydroxyl group (in tautomeric equilibrium with a ketone), a methoxy (B1213986) group, and a methyl group. Each of these sites offers distinct opportunities for further chemical modification.

Hydroxyl/Pyridone Tautomerism : The compound exists as a mixture of two tautomers: this compound and 3-methoxy-5-methyl-1H-pyridin-2-one wikipedia.org. This equilibrium is fundamental to its reactivity. The hydroxyl group of the "-ol" form can undergo classic alcohol reactions such as etherification and esterification. The N-H bond of the "-one" form is amenable to N-alkylation and N-arylation, reactions that are well-documented and can be achieved with high chemoselectivity using methods like copper-catalyzed coupling organic-chemistry.org.

Methoxy Group : The -OCH₃ group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It can also be a site for ether cleavage under specific conditions to yield a dihydroxy-pyridine derivative, opening up another avenue for derivatization.

Methyl Group : The methyl group at the 5-position influences the electronic properties of the ring and can be a handle for further functionalization, for instance, through radical-mediated reactions, although these are often challenging to control selectively.

The combination of these functional groups makes pyridinol derivatives like this compound excellent precursors for creating a wide array of more complex molecules through controlled, stepwise derivatization chim.it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.